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Compound of Interest

Compound Name: ML226

Cat. No.: B1191802

A detailed analysis of the cross-reactivity profile of ML226, a potent and selective inhibitor of
the a/f3 hydrolase domain-containing protein 11 (ABHD11), reveals a clean inhibitory profile
against a broad panel of other serine hydrolases. This guide provides a comprehensive
overview of the selectivity of ML226, supported by experimental data and detailed protocols for
researchers in chemical biology and drug discovery.

ML226 is a small molecule inhibitor that has been identified as a highly potent and selective
chemical probe for studying the biological functions of ABHD11, a largely uncharacterized
member of the serine hydrolase superfamily. Developed through the NIH Molecular Libraries
Program, ML226 operates via a covalent mechanism, carbamoylating the active site serine of
ABHDL11. Its high selectivity makes it an invaluable tool for dissecting the specific roles of
ABHDL11 in cellular processes without the confounding off-target effects common to less
selective inhibitors.

Comparative Analysis of Hydrolase Inhibition

To assess the selectivity of ML226, its inhibitory activity was profiled against a panel of
approximately 20 other human serine hydrolases using a competitive activity-based protein
profiling (ABPP) platform. This method allows for the direct assessment of inhibitor potency and
selectivity in a complex proteome. The results demonstrate that ML226 is exceptionally
selective for ABHD11.
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Fold Selectivity vs.

Target Hydrolase ML226 ICso (NM)

ABHD11
ABHD11 15 -
ABHDG6 > 2000 > 133
BAT5 (ABHD16A) > 2000 >133
CES1 (hCE1) > 2000 > 133
CES2 (hCE2) > 2000 > 133
DAGLB > 2000 > 133
FAAH > 2000 > 133
KIAA1363 > 2000 > 133
LYPLAL (APT1) > 2000 > 133
LYPLAZ2 (APT2) > 2000 > 133
MAGL > 2000 > 133
PAFAH1B2 > 2000 > 133
PAFAH1B3 > 2000 > 133
PAFAH2 > 2000 > 133
PLA2G7 (pPAFAH) > 2000 > 133
Additional Screened
Hydrolases with ICso > 2000
nM
ABHD12 > 2000 > 133
ABHD13 > 2000 > 133
Dpp4 > 2000 > 133
FASN > 2000 > 133
GZMB > 2000 > 133
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PRCP > 2000 > 133
PREP > 2000 > 133
T™H > 2000 > 133

Table 1: Cross-reactivity profiling of ML226 against a panel of human serine hydrolases. Data
is derived from competitive activity-based protein profiling (ABPP) experiments.

The data clearly indicates that ML226 has an in vitro ICso of 15 nM for ABHD11.[1][2] For all
other serine hydrolases tested, the ICso values were greater than 2000 nM, demonstrating a
selectivity of over 100-fold for ABHD11.[1][2] In situ experiments in cell-based assays have
shown that ML226 can completely and selectively inhibit ABHD11 at sub-nanomolar
concentrations (ICso of 0.68 nM).[1][3]

Experimental Methodologies

The determination of ML226 selectivity was primarily achieved through a gel-based competitive
activity-based protein profiling (ABPP) assay.

Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)

e Proteome Preparation: Human cell or tissue proteomes were prepared by sonication in a
suitable buffer (e.g., PBS) and subsequent centrifugation to isolate the soluble fraction.
Protein concentration was determined using a standard protein assay (e.g., BCA assay).

« Inhibitor Incubation: Proteomic lysates were pre-incubated with varying concentrations of
ML226 (or vehicle control) for a specified period (e.g., 30 minutes) at a controlled
temperature (e.g., 37°C) to allow for target engagement.

» Activity-Based Probe Labeling: A broad-spectrum serine hydrolase activity-based probe,
such as a fluorophosphonate coupled to a reporter tag (e.g., rhodamine; FP-Rh), was added
to the inhibitor-treated proteomes. The mixture was incubated for a further period (e.g., 30
minutes) to allow the probe to covalently label the active sites of serine hydrolases that were
not inhibited by ML226.
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o SDS-PAGE Analysis: The labeling reaction was quenched by the addition of a denaturing
loading buffer. The proteins were then separated by size using sodium dodecyl sulfate-
polyacrylamide gel electrophoresis (SDS-PAGE).

» Fluorescence Scanning: The gel was visualized using a flatbed fluorescence scanner. The
intensity of the fluorescent signal for each known serine hydrolase band corresponds to the
level of active enzyme. A reduction in fluorescence intensity in the presence of ML226
indicates inhibition.

o Data Analysis: The fluorescent bands corresponding to specific serine hydrolases were
quantified. The I1Cso values were calculated by plotting the percentage of inhibition against
the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for assessing the cross-reactivity of ML226 using
competitive ABPP.
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Caption: Workflow for Competitive ABPP of ML226.

Mechanism of Action and Signhaling Context

ML226 is a triazole urea-based inhibitor that covalently modifies the active site serine of
ABHDL11. This irreversible inhibition makes it a stable tool for prolonged studies. The biological
role of ABHD11 is not yet fully elucidated, but it is known to be a member of the large and
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diverse a/f3 hydrolase superfamily. Understanding the specific substrates and pathways
regulated by ABHD11 is an active area of research, and ML226 is a critical tool in these efforts.
The diagram below represents the inhibitory action of ML226 on ABHD11, preventing it from

acting on its endogenous substrate.
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Caption: Inhibition of ABHD11 by ML226.

In conclusion, the extensive cross-reactivity profiling of ML226 demonstrates its high selectivity
for ABHD11 over a broad range of other serine hydrolases. This makes ML226 an exemplary
chemical probe for investigating the specific physiological and pathophysiological roles of

ABHD11.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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